molecular formula C7H12F3NO3S B13973697 Piperidin-4-ylmethyl trifluoromethanesulfonate

Piperidin-4-ylmethyl trifluoromethanesulfonate

Cat. No.: B13973697
M. Wt: 247.24 g/mol
InChI Key: ZOLMABZRMSAAGM-UHFFFAOYSA-N
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Description

Piperidin-4-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-4-ylmethyl trifluoromethanesulfonate can be synthesized through a multi-step process involving the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include piperidin-4-ylmethyl azide, piperidin-4-ylmethyl thiocyanate, and piperidin-4-ylmethyl methoxide.

    Oxidation: The major product is piperidin-4-one.

    Reduction: The major product is piperidin-4-ylmethyl alcohol.

Scientific Research Applications

Piperidin-4-ylmethyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of piperidin-4-ylmethyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-ylmethyl trifluoromethanesulfonate is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its trifluoromethanesulfonate group is a superior leaving group compared to halides, enhancing its utility in various chemical reactions .

Properties

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

piperidin-4-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2

InChI Key

ZOLMABZRMSAAGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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